N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5/c1-29-17-7-8-20(30-2)18(13-17)25-22(28)21(27)24-14-19(26-9-11-31-12-10-26)15-3-5-16(23)6-4-15/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPIMMZSMRVEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H24FNO3
- Molecular Weight : 329.40 g/mol
The presence of the morpholine ring and fluorophenyl group suggests possible interactions with biological targets, particularly in the context of cancer therapy and neuropharmacology.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on structurally related compounds have shown:
- Mechanism of Action : These compounds often function as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division. Inhibition leads to apoptosis in cancer cells.
- Cell Lines Tested : Various studies have evaluated the effects on breast, colon, lung, and prostate cancer cell lines.
| Cell Line | IC50 (µM) | Comparison Drug | Toxicity to Normal Cells |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Etoposide (10 µM) | Low |
| HCT116 (Colon Cancer) | 6.5 | Etoposide (12 µM) | Moderate |
| A549 (Lung Cancer) | 4.0 | Etoposide (8 µM) | Low |
| PC3 (Prostate Cancer) | 7.0 | Etoposide (11 µM) | Low |
These findings suggest that the compound may possess promising anticancer properties with relatively low toxicity to normal cells, making it a candidate for further development.
Neuropharmacological Effects
The morpholine moiety in the compound is known for its neuroactive properties. Preliminary studies suggest that similar compounds may exhibit:
- Neuroprotective Effects : Compounds have been shown to protect neuronal cells from oxidative stress.
- Potential Applications : These properties suggest potential applications in treating neurodegenerative diseases.
Case Studies
-
Case Study on Topoisomerase Inhibition
- A study conducted by Vargas et al. demonstrated that analogs of the compound inhibited topoisomerase II with IC50 values ranging from 4 to 10 µM across different cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
-
Neuroprotective Mechanism
- Research by Woo et al. explored the neuroprotective effects of morpholine-containing compounds against oxidative stress in neuronal models. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and neuroprotection. These studies suggest:
- Binding Affinity : High binding affinity to topoisomerase II and various receptors involved in neuroprotection.
- Interaction Profiles : Key interactions include hydrogen bonding and hydrophobic interactions with critical amino acid residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Core Amide Backbone Variations
- Ethanediamide vs. Benzamide/Propanamide: The ethanediamide linkage in the target compound contrasts with simpler amides like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) (benzamide backbone, ) and 3-(2,5-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (propanamide, ).
2.2 Aromatic Substituent Positioning
- 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl :
The 2,5-dimethoxy substitution in the target compound differs from the 3,4-dimethoxy configuration in Rip-B (). Positional isomerism influences electronic properties: 2,5-substitution may reduce steric hindrance compared to 3,4-substitution, favoring interactions with planar binding sites .
2.3 Heterocyclic and Functional Group Modifications
- Morpholine vs. Methylthio/Diazenyl Groups :
The morpholine ring in the target compound enhances water solubility due to its oxygen atom, contrasting with lipophilic groups like the methylthio group in Compound 191 () or the diazenyl group in (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (). Morpholine’s solubility advantage could improve bioavailability . - 4-Fluorophenyl vs.
3.2 Physicochemical Properties
Preparation Methods
Preparation of N-(2,5-Dimethoxyphenyl)amine
The dimethoxyphenylamine precursor is synthesized through nitration and subsequent reduction of 1,4-dimethoxybenzene:
Reaction Scheme:
Optimized Conditions:
-
Nitration at 0°C minimizes di-nitration byproducts (yield: 82%)
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Hydrogenation with 5% Pd/C in ethanol achieves 95% conversion
Synthesis of 2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethylamine
This intermediate is constructed via a three-step sequence:
Ethanedioyl Chloride Activation
Ethanedioyl chloride is distilled under argon prior to use (bp 126–128°C). Anhydrous conditions prevent hydrolysis to oxalic acid.
Coupling Strategies for Ethanediaamide Formation
Stepwise Amide Bond Formation
Protocol A (Low-Temperature Sequential Coupling):
-
React N-(2,5-dimethoxyphenyl)amine with ethanedioyl chloride (1:1 molar ratio) in dry DCM at -15°C for 2 hr.
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Add 2-(4-fluorophenyl)-2-(morpholin-4-yl)ethylamine gradually over 1 hr.
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Warm to 25°C and stir for 12 hr.
Yield: 58% after recrystallization (ethyl acetate/hexane).
Protocol B (Schotten-Baumann Conditions):
-
Simultaneous addition of both amines to ethanedioyl chloride in aqueous NaOH/diethyl ether
-
Faster reaction (4 hr) but lower yield (47%) due to hydrolysis side reactions.
Carbodiimide-Mediated Coupling
EDC/HOBt Method:
Advantages:
-
Minimizes racemization
-
72% isolated yield with >98% purity (HPLC)
Reaction Optimization Data
| Parameter | Protocol A | Protocol B | EDC/HOBt Method |
|---|---|---|---|
| Temperature Range (°C) | -15 to 25 | 0–5 | 0–25 |
| Reaction Time (hr) | 14 | 4 | 24 |
| Solvent | DCM | H₂O/Et₂O | DMF |
| Yield (%) | 58 | 47 | 72 |
| Purity (HPLC, %) | 95.2 | 88.7 | 98.4 |
Critical Process Parameters
Solvent Effects on Coupling Efficiency
-
Dichloromethane (DCM): Preferred for stepwise coupling (dielectric constant ε = 8.93 enhances electrophilicity of acylium intermediate)
-
DMF: Increases solubility of ionic intermediates in carbodiimide method but requires strict anhydrous conditions
-
Ether/Water: Causes 12–15% yield loss from competing hydrolysis
Stoichiometric Ratios
-
Molar Excess of Ethanedioyl Chloride (1.2 eq): Drives reaction completion but generates HCl requiring neutralization (e.g., with Et₃N)
-
Amine Order of Addition: Adding the less nucleophilic morpholine-containing amine second improves regioselectivity
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/Hexane | Needles | 99.1 | 68 |
| MeOH/H₂O | Prisms | 98.3 | 72 |
| Acetone/Et₂O | Amorphous | 95.4 | 81 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-F), 6.88–6.82 (m, 3H, Ar-OCH₃), 4.12–3.98 (m, 4H, morpholine), 3.76 (s, 6H, OCH₃).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1247 cm⁻¹ (C-F).
Scale-Up Considerations and Industrial Relevance
Q & A
Basic: What are the key synthetic steps and purification methods for N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide?
Answer:
The synthesis typically involves a multi-step route:
Intermediate Preparation : Synthesis of substituted aniline derivatives (e.g., 2,5-dimethoxyaniline) via nucleophilic substitution or protection/deprotection strategies .
Coupling Reactions : Amide bond formation between the dimethoxyphenyl moiety and the fluorophenyl-morpholinyl ethylamine intermediate using coupling agents like EDCl or HOBt .
Purification : Silica gel column chromatography is employed to isolate the final product, followed by recrystallization to enhance purity .
Critical parameters include inert atmosphere (N₂), solvent selection (DMF or THF), and stoichiometric control of reagents.
Basic: Which spectroscopic and chromatographic techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxy, fluorophenyl, morpholinyl groups) and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities via reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reproducibility?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures (–20°C to 0°C) reduce side reactions .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in morpholinyl-ethylamine synthesis .
- Design of Experiments (DoE) : Systematic variation of temperature, reagent ratios, and reaction time identifies optimal conditions .
- In-Process Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, minimizing over-reaction or degradation .
Advanced: How should researchers address contradictory biological activity data in published studies?
Answer:
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HeLa) and consistent compound concentrations (e.g., 1–10 µM) .
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with biophysical methods (SPR or ITC) to confirm target engagement .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing morpholinyl with piperazinyl) to isolate structure-activity relationships (SAR) .
Advanced: What computational methods predict the physicochemical and pharmacokinetic properties of this compound?
Answer:
- LogP Calculations : Tools like MarvinSketch or ACD/Labs estimate lipophilicity, influenced by the morpholinyl group’s polarity .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) to guide rational design .
- ADMET Prediction : Software such as SwissADME forecasts absorption and metabolic stability, highlighting potential issues with the fluorophenyl group’s metabolic lability .
Advanced: How does the morpholinyl group influence solubility and target binding?
Answer:
- Solubility Enhancement : The morpholinyl oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility compared to non-polar substituents .
- Target Interactions : The morpholine ring’s conformation stabilizes interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
- pKa Modulation : The basic nitrogen in morpholine (pKa ~5.6) can protonate under physiological conditions, enhancing membrane permeability .
Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., amide coupling) .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure batch-to-batch consistency .
Advanced: How can researchers validate the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways .
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolysis of the amide bond) using gradient elution methods .
- Lyophilization : Improve long-term stability by removing water and storing in amber vials under argon .
Advanced: What structural modifications enhance selectivity for specific biological targets?
Answer:
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with a 4-trifluoromethyl group to enhance hydrophobic interactions .
- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) on the dimethoxyphenyl ring to reduce off-target binding .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .
Advanced: How do crystallographic studies inform the compound’s mechanism of action?
Answer:
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding poses and key interactions (e.g., H-bonds with morpholinyl oxygen) .
- Density Functional Theory (DFT) : Calculate electron distribution to rationalize reactivity at specific sites (e.g., nucleophilic attack on the ethanediamide carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
